(-)-O-Desmethyl Tramadol-d6
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Overview
Description
3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a hydroxyl group and a phenol group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol typically involves multiple steps, including the formation of the cyclohexyl ring, introduction of the hydroxyl group, and subsequent attachment of the phenol group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol involves its interaction with specific molecular targets and pathways. The hydroxyl and phenol groups play a crucial role in these interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol is unique due to its specific structural features, such as the combination of a cyclohexyl ring with hydroxyl and phenol groups
Properties
IUPAC Name |
3-[(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJUQVWARXYRCG-RJSIYLOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.